

Imb-10: A Novel Chitin Synthase Inhibitor with Promising Antifungal Activity

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Compound of Interest		
Compound Name:	Imb-10	
Cat. No.:	B1671742	Get Quote

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A novel benzothiazole compound, IMB-D10, has demonstrated significant antifungal activity against pathogenic yeasts by targeting chitin synthesis, a crucial component of the fungal cell wall. This guide provides a comparative analysis of IMB-D10's performance against established antifungal agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antifungal Activity

IMB-D10 exhibits a unique mechanism of action by inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, suggesting a potential for selective toxicity.[1] A study by Li et al. (2019) demonstrated that IMB-D10 inhibits the growth of Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans.[2] While a specific Minimum Inhibitory Concentration (MIC) for IMB-D10 is not yet widely reported, its efficacy is evident from its ability to significantly reduce chitin content in yeast cells at a concentration of 25 μ g/mL.

Furthermore, IMB-D10 has shown a synergistic effect with caspofungin, a glucan synthase inhibitor. The presence of 12.5 μ g/mL of IMB-D10 lowered the MIC of caspofungin against C. albicans from 0.025 μ g/mL to 0.00625 μ g/mL.[2] This synergy suggests a promising combination therapy approach, potentially reducing required dosages and mitigating resistance.



The following table summarizes the available antifungal activity data for IMB-D10 in comparison to standard antifungal drugs against Candida albicans.

Compound	Target	Mechanism of Action	MIC against C. albicans (µg/mL)	Cytotoxicity (Mammalian Cells)
IMB-D10	Chitin Synthase	Inhibits chitin synthesis in the fungal cell wall. [1]	Data not yet widely available; effective at 12.5- 25 μg/mL.[2]	Data not yet widely available.
Fluconazole	Lanosterol 14-α- demethylase	Inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.	0.25 - 64[3][4]	Low
Amphotericin B	Ergosterol	Binds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents.	0.06 - 1.0[5]	High (Nephrotoxicity)
Caspofungin	β-(1,3)-D-glucan synthase	Inhibits the synthesis of β- (1,3)-D-glucan, a key component of the fungal cell wall.[6]	0.015 - 1.0[5]	Low

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols utilized in the evaluation of IMB-D10's antifungal activity.

Antifungal Susceptibility Testing (Broth Microdilution)

Antifungal susceptibility is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. Colonies
 are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland
 standard. This suspension is further diluted in RPMI-1640 medium to the final desired
 inoculum concentration.
- Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

Checkerboard Assay for Synergy Testing

The synergistic effect between IMB-D10 and other antifungals is evaluated using a checkerboard microdilution assay.

- Plate Setup: Two drugs are serially diluted in a two-dimensional array in a 96-well plate. One drug is diluted along the x-axis, and the other along the y-axis.
- Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated as described above.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.



Mammalian Cell Cytotoxicity Assay (LDH Release Assay)

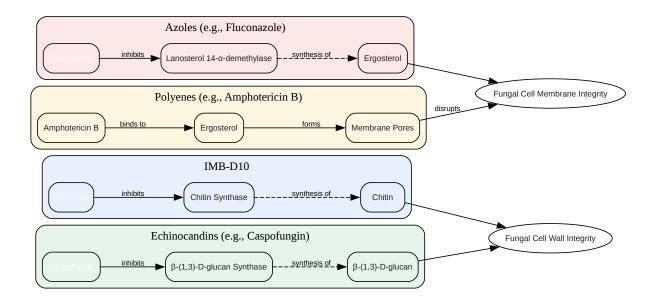
The cytotoxicity of antifungal compounds against mammalian cells is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

- Cell Culture: Mammalian cells (e.g., human embryonic kidney 293 cells) are seeded in a 96well plate and incubated to allow for attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).
- LDH Measurement: The cell culture supernatant is collected and transferred to a new plate.
 An LDH assay reagent is added, which reacts with the released LDH to produce a colored formazan product.
- Data Analysis: The absorbance of the formazan is measured spectrophotometrically. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of control cells (untreated and fully lysed cells).

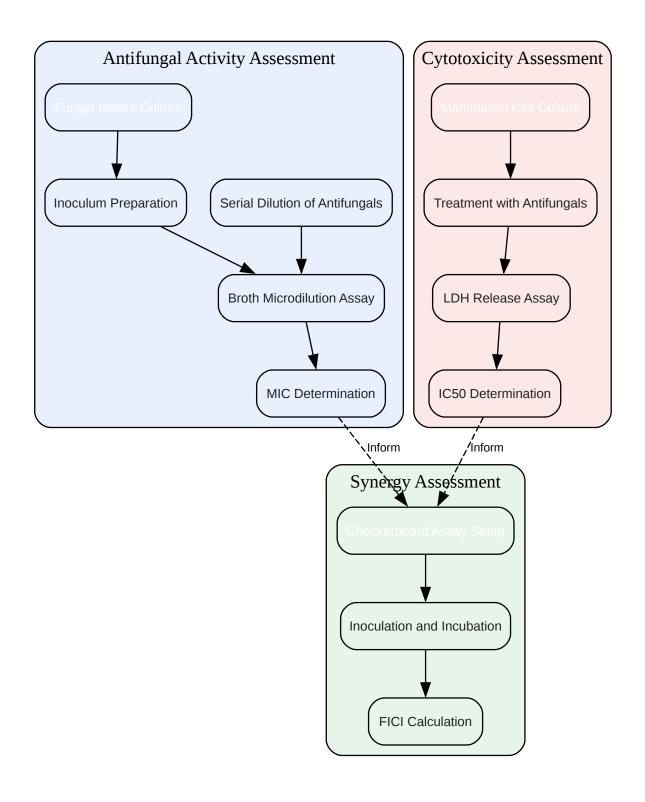
Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.









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